molecular formula C12H26Cl2N2 B2749480 [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286273-94-6

[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2749480
CAS No.: 1286273-94-6
M. Wt: 269.25
InChI Key: AZZWIPRNIRXOFX-UHFFFAOYSA-N
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Description

[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C12H25Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, followed by the addition of cyclopentylmethyl halides.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the piperidine derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The free base form of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the cyclopentylmethyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the compound, particularly on any carbonyl groups if present, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Acids: Hydrochloric acid for salt formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride: is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in the development of biological assays and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the cyclopentylmethyl and methanamine groups.

    N-Methylpiperidine: Similar piperidine ring but with a methyl group instead of the cyclopentylmethyl group.

    4-Piperidinemethanol: Contains a hydroxyl group instead of the methanamine group.

Uniqueness

    Structural Complexity: The presence of both the cyclopentylmethyl and methanamine groups makes [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride more structurally complex compared to its simpler analogs.

    Functional Versatility: The compound’s unique structure allows it to participate in a wider range of chemical reactions and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

[1-(cyclopentylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-9-11-5-7-14(8-6-11)10-12-3-1-2-4-12;;/h11-12H,1-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWIPRNIRXOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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